molecular formula C6H5BrFN B1661020 2-Bromo-6-(fluoromethyl)pyridine CAS No. 872365-22-5

2-Bromo-6-(fluoromethyl)pyridine

Cat. No.: B1661020
CAS No.: 872365-22-5
M. Wt: 190.01 g/mol
InChI Key: OSBHDMWFFSTJRJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(fluoromethyl)pyridine (CAS 872365-22-5) is a valuable halogenated pyridine derivative with a molecular formula of C 6 H 5 BrFN and a molecular weight of 190.01 g/mol . This compound serves as a versatile chemical building block, or synthetic intermediate, in research and development, particularly within medicinal chemistry and drug discovery. The presence of both a bromo substituent and a fluoromethyl group on the pyridine ring creates distinct reactive sites . The bromine atom is a prime handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing researchers to form new carbon-carbon bonds and construct more complex molecular architectures. Simultaneously, the fluoromethyl group can be utilized to influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profile of potential drug candidates . As a key intermediate, it is instrumental in the synthesis of diverse compound libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHDMWFFSTJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437157
Record name 2-bromo-6-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-22-5
Record name 2-bromo-6-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 6 Fluoromethyl Pyridine

Strategies for Constructing the Pyridine (B92270) Core with Fluoromethyl and Bromo Substituents

Constructing the pyridine ring itself with the bromo and fluoromethyl groups already in place is a direct approach to synthesizing the target molecule. This can be achieved through methods like electrophilic fluorination of dihydropyridine (B1217469) precursors and various cyclization reactions.

One method for creating 2-(fluoromethyl)pyridines involves the electrophilic fluorination of 1,2-dihydropyridines. mdpi.comnih.gov In this process, a fluorinating agent, such as Selectfluor®, is used to introduce a fluorine atom. mdpi.comnih.gov The reaction of 1,2-dihydropyridines with Selectfluor® initially forms ammonium (B1175870) salts, which then decompose to create 3-fluoro-3,6-dihydropyridines. mdpi.com These intermediates can then be converted to the corresponding 2-(fluoromethyl)pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. mdpi.comnih.gov A similar process has been developed for the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates from either 1,2-dihydropyridines or 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines using Selectfluor®. mdpi.comresearchgate.net

Starting MaterialReagentProductReference
1,2-DihydropyridinesSelectfluor®2-(Fluoromethyl)pyridines mdpi.com
3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridinesSelectfluor®Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates mdpi.com

Various cyclization and annulation reactions are employed to construct substituted pyridine rings. These methods offer a high degree of modularity, allowing for the synthesis of a wide range of pyridine derivatives.

One such method is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which has emerged as an efficient way to create multi-substituted pyridines. rsc.org Another approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergo electrocyclization and air oxidation to form highly substituted pyridines. organic-chemistry.orgnih.gov This method is notable for its mild, neutral conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov

Other notable cyclization strategies include:

A domino cyclization-oxidative aromatization approach using a bifunctional palladium/carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation. organic-chemistry.org

A ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes. organic-chemistry.org

A one-pot synthesis involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org

A convergent strategy involving the Diels-Alder cycloaddition of vinylallenes and sulfonyl cyanides. acs.org

Regioselective Functionalization Techniques for Halogenated Pyridines

An alternative to building the pyridine ring from scratch is to start with a pre-existing pyridine and add the bromo and fluoromethyl groups in a controlled, regioselective manner. This often involves the use of halogenated pyridine precursors.

Direct bromination of pyridine at the 2-position is challenging due to the electron-deficient nature of the pyridine ring, which typically directs electrophilic substitution to the 3-position, and even then, only under harsh conditions. researchgate.net To achieve bromination at the 2-position, several strategies have been developed:

Umpolung Strategy: This involves reversing the normal reactivity of the pyridine ring. One way to do this is by lithiating the pyridine at the 2-position with n-butyllithium (n-BuLi) and then reacting it with a bromine source like hexabromoethane. researchgate.net

Pyridine N-oxide: Another common method is to first form the pyridine N-oxide. This activates the 2- and 4-positions for electrophilic substitution. researchgate.netresearchgate.net The N-oxide can then be brominated, and the oxygen atom is subsequently removed to yield the 2-bromopyridine (B144113). researchgate.net

Electrochemical Bromination: A more recent, sustainable method involves the electrochemical bromination of pyridine derivatives. By using directing groups, the regioselectivity can be controlled to the meta-position. acs.org

Introducing a fluoromethyl group at a specific position on the pyridine ring can be accomplished through various methods. One common precursor for this is 2-bromo-6-(trifluoromethyl)pyridine. sigmaaldrich.com The trifluoromethyl group is often introduced early in the synthesis and can be a key component in agrochemicals and pharmaceuticals. researchoutreach.org

Recent advancements have led to methods for the direct difluoromethylation of the pyridine ring at the meta-position, which is typically difficult to access. uni-muenster.de This strategy involves the temporary dearomatization of the pyridine ring, making it reactive towards reagents containing difluoromethyl groups. uni-muenster.de

A powerful strategy for synthesizing 2-Bromo-6-(fluoromethyl)pyridine involves the sequential functionalization of a 2,6-dibromopyridine (B144722) precursor. nih.gov This approach allows for the introduction of different functional groups at the 2- and 6-positions in a stepwise manner.

For example, 2,6-dibromopyridine can be reacted with methylamine (B109427) under high pressure and temperature to produce 2-bromo-6-methylaminopyridine. georgiasouthern.edu This demonstrates the ability to selectively substitute one of the bromine atoms. Further reactions can then be carried out at the remaining bromo-position.

Another example involves the direct fluorination of a pyridine N-oxide. Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.gov This highlights the potential of using N-oxides for the preparation of fluoropyridines. nih.gov

PrecursorReagent(s)ProductReference
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine georgiasouthern.edu
3-Bromo-4-nitropyridine N-oxideFluorinating agent, then hydrogenation3-Fluoro-4-aminopyridine nih.gov

Advanced Synthetic Transformations Utilizing Related Precursors

Copper-Catalyzed C-N Bond Formation for 2-Bromo-6-Substituted Pyridines

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. nih.gov These methods have been refined to overcome the limitations of traditional Ullmann-type couplings, which often required harsh reaction conditions. nih.gov The use of bidentate ligands, such as diamines and 1,2-diols, has significantly expanded the scope and utility of copper catalysis, allowing reactions to proceed at lower temperatures with reduced catalyst loadings. nih.govrsc.org

A notable application of this methodology is the selective amination of halopyridines. For instance, research has demonstrated the copper-catalyzed amination at the C-5 position of 2-bromo-5-iodopyridine. rsc.orgresearchgate.net In this case, the C-I bond is more reactive than the C-Br bond, allowing for chemoselective C-N bond formation at the C-5 position with various amines, heterocycles, and amides. rsc.org The use of an inexpensive catalyst like copper(I) iodide (CuI) in conjunction with a 1,2-diol ligand provides an efficient and economical route to 2-bromo-5-aminopyridine derivatives. rsc.orgresearchgate.net This selective functionalization highlights the ability to differentiate between two different halogen substituents on the pyridine ring.

CatalystLigandBaseSolventSubstrateProductYieldRef
CuI (10 mol%)cis-1,2-cyclohexanediol (10 mol%)K2CO3 (3.0 equiv.)Dioxane2-Bromo-5-iodopyridine5-Amino-2-bromopyridine derivativeHigh rsc.org
CuI (10 mol%)trans-1,2-cyclohexanediol (10 mol%)K2CO3 (3.0 equiv.)Dioxane2-Bromo-5-iodopyridine5-Amino-2-bromopyridine derivativeGood rsc.org
CuI (10 mol%)Ethylene glycol (10 mol%)K2CO3 (3.0 equiv.)Dioxane2-Bromo-5-iodopyridine5-Amino-2-bromopyridine derivativeGood rsc.org

Metalation and Electrophilic Quenching Reactions for Regioselective Functionalization

Regioselective functionalization of the pyridine scaffold can be effectively achieved through metalation followed by quenching with an electrophile. znaturforsch.comznaturforsch.com This strategy involves the deprotonation of a specific C-H bond or a halogen-metal exchange to generate a metalated pyridine intermediate, which then reacts with an electrophile to introduce a new substituent at a defined position. znaturforsch.com

The choice of the metalating agent is critical for controlling the regioselectivity. Strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) or alkyllithium reagents can be used for deprotonation, often at low temperatures. znaturforsch.com For substrates with sensitive functional groups, milder conditions can be achieved using TMP (2,2,6,6-tetramethylpiperidyl) metal reagents or ate-bases. znaturforsch.comznaturforsch.com

Halogen-metal exchange offers another powerful route for regioselective functionalization, particularly for brominated and iodinated pyridines. znaturforsch.com Reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can facilitate Br/Mg exchange on dibromopyridine derivatives, allowing for subsequent reaction with various electrophiles. nih.gov For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) can direct a highly regioselective Br/Mg exchange at the 3-position. nih.gov The resulting pyridylmagnesium reagent can then be functionalized, demonstrating precise control over the substitution pattern. nih.gov

Metalating AgentSubstrate TypePosition of FunctionalizationKey FeaturesRef
Lithium Amides (e.g., LDA)DichloropyridinesVaries based on substrateRequires low temperatures znaturforsch.com
TMP-metal reagents (Mg, Zn)Substituted PyridinesVariesMilder conditions, higher functional group tolerance znaturforsch.com
iPrMgCl·LiClDibromopyridinesPosition of Br/Mg exchangeAllows functionalization of sensitive pyridines znaturforsch.comnih.gov

Tandem and Domino Reaction Sequences in Fluorinated Pyridine Synthesis

Tandem and domino reactions represent highly efficient synthetic strategies, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. researchgate.netrsc.org These sequences are valuable for constructing complex molecules like functionalized pyridines from simple precursors, adhering to principles of atom economy and procedural simplicity. nih.gov

In the context of fluorinated pyridines, a powerful tandem sequence involves C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This approach allows for the direct diversification of heteroarenes under mild conditions. nih.gov For instance, pyridines can be selectively fluorinated adjacent to the nitrogen atom using reagents like silver(II) fluoride (AgF2). nih.govresearchgate.net The resulting 2-fluoropyridine (B1216828) is then activated for subsequent SNAr reactions, where the fluoride acts as a good leaving group for the introduction of various nucleophiles. nih.govresearchgate.net This two-step process provides a versatile platform for the late-stage functionalization of complex molecules containing a pyridine ring. nih.gov The high site-selectivity of the initial fluorination step is a key advantage of this methodology. nih.gov

Reaction SequenceReagentsIntermediateFinal ProductKey AdvantagesRef
C-H Fluorination / SNAr1. AgF2 2. Nucleophile2-Fluoropyridine derivative2-Substituted pyridine derivativeHigh site-selectivity, mild conditions, late-stage functionalization nih.govresearchgate.net

Reactivity and Mechanistic Aspects of 2 Bromo 6 Fluoromethyl Pyridine and Its Analogs

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 2-position of the pyridine (B92270) ring in 2-Bromo-6-(fluoromethyl)pyridine renders this position susceptible to a variety of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively utilized for cross-coupling reactions involving 2-bromopyridines due to their high efficiency and functional group tolerance. youtube.comwikipedia.org The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.comnih.gov

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. In the context of this compound analogs, this reaction involves the palladium-catalyzed coupling of the 2-bromopyridine (B144113) derivative with a pyridylboronate.

A significant challenge in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is the potential for the Lewis basic pyridyl nitrogen to interfere with the catalyst. However, methods have been developed to overcome this issue. For instance, the use of specific ligands and reaction conditions can facilitate the coupling. The presence of substituents on the pyridyl ring, such as fluorine, can influence the electronic properties and reactivity of the boronate, enabling successful couplings. researchgate.net

Research has shown that 2-pyridyl MIDA boronates can undergo Suzuki-Miyaura cross-coupling reactions in the absence of copper by modifying the Lewis basicity of the pyridyl nitrogen with substituents like fluorine or chlorine. researchgate.net This approach allows for the synthesis of 2,6-disubstituted pyridyl compounds through a sequence of coupling and subsequent reactions. researchgate.net

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters, including heteroaromatic ones, highlights the versatility of this reaction. rsc.org While not directly involving this compound, this research demonstrates the broad applicability of the Suzuki-Miyaura coupling for similar bromo-substituted nitrogen heterocycles. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridylboronates

Entry2-Bromopyridine DerivativePyridylboronateCatalyst SystemProductYield (%)Reference
12-Bromo-6-methoxypyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand2-(2'-Pyridyl)-6-methoxypyridineGood nih.gov
22-Bromo-5-fluoropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand2-(2'-Pyridyl)-5-fluoropyridineGood nih.gov
32,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester(Hetero)aryl bromidesNot specifiedCoupled products46-95 kaust.edu.sa

The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org

For analogs of this compound, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, the Sonogashira coupling provides a route to alkynyl-substituted pyridines. soton.ac.uk A general two-step procedure has been developed to synthesize 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from these brominated precursors and various terminal alkynes. soton.ac.ukresearchgate.net This process is noted for its mild, room-temperature conditions and compatibility with a range of functional groups. soton.ac.ukresearchgate.net

The reaction of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by palladium, is another example of the utility of the Sonogashira coupling in synthesizing functionalized pyridine derivatives. scirp.org These products serve as important precursors for other heterocyclic compounds like azaindoles. scirp.org

Table 2: Examples of Sonogashira Coupling of Bromopyridine Derivatives

EntryBromopyridine DerivativeTerminal AlkyneCatalyst SystemProductYield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)ethynePd(PPh₃)₄ / CuI6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrileHigh soton.ac.uk
26-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ / CuI3-Fluoro-6-(phenylethynyl)picolinonitrile93 soton.ac.uk
32-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-alkynyl pyridinesNot specified scirp.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile tool for C-C bond formation and typically proceeds with high trans selectivity. organic-chemistry.org

The success of palladium-catalyzed cross-coupling reactions hinges on several key factors, including the choice of catalyst, ligand, base, and solvent. nih.gov The catalyst system, often a palladium(0) species generated in situ from a palladium(II) precatalyst, plays a crucial role in the catalytic cycle. youtube.comwikipedia.org

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. nih.govresearchgate.netacs.org The choice of ligand is also critical and can influence the efficiency and selectivity of the reaction. Phosphine (B1218219) ligands, such as PPh₃ and P(t-Bu)₃, and N-heterocyclic carbenes (NHCs) are frequently employed. researchgate.netnih.govorganic-chemistry.org The ligand's steric and electronic properties can be tuned to optimize the reaction for specific substrates. nih.gov

The mechanism of these cross-coupling reactions generally follows a sequence of:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., this compound) to form a palladium(II) intermediate. wikipedia.orgnih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium(II) center. youtube.comnih.gov

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions offer an alternative to palladium-based systems, often with different reactivity and selectivity profiles. Copper catalysis is particularly relevant for certain types of transformations, such as the Ullmann condensation and trifluoromethylation reactions.

While direct examples of copper-catalyzed couplings with this compound are not detailed in the provided search results, related studies on similar substrates provide valuable insights. For instance, a copper/photoredox dual catalytic system has been developed for the trifluoromethylation of alkyl bromides. acs.orgprinceton.edunih.gov This method has been successfully applied to (bromomethyl)pyridines, affording the corresponding trifluoromethylated products in good yields. acs.orgprinceton.edu

Furthermore, copper-catalyzed fluorination of 2-pyridyl aryl bromides has been achieved using AgF as the fluorine source. rsc.org In this transformation, the pyridyl group acts as a directing group, stabilizing the Cu(I) species and facilitating the oxidative addition of the aryl bromide. rsc.org Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle. rsc.org

The merger of photoredox and copper catalysis has also enabled the trifluoromethylation of arylboronic acids with CF₃I under mild conditions. nih.gov This approach highlights the potential for developing novel copper-catalyzed transformations for functionalizing pyridine rings. nih.gov

Ullmann-Type C-N Cross-Coupling

The Ullmann-type C-N cross-coupling reaction is a fundamental transformation in organic synthesis for the formation of carbon-nitrogen bonds. In the context of this compound and its analogs, this reaction allows for the introduction of various nitrogen-containing nucleophiles at the C-2 position of the pyridine ring. These reactions are typically catalyzed by copper, often in the presence of a ligand and a base. nih.govmdpi.com

A study on the CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives demonstrated the effectiveness of this method for synthesizing N-heteroarylcarbazoles. nih.gov The use of 1-methyl-imidazole as a ligand and t-BuOLi as a base was found to significantly promote the reaction, leading to high yields. nih.gov This protocol's low cost and low catalyst and ligand loading make it suitable for large-scale preparations. nih.gov While this study did not specifically use this compound, the principles are applicable to its analogs. The electron-withdrawing nature of the fluoromethyl group at the 6-position would likely enhance the reactivity of the C-Br bond towards nucleophilic attack, potentially facilitating the Ullmann coupling.

The choice of copper source and reaction conditions can be critical. While CuI is a common copper source, its poor solubility can be a limitation. nih.gov An alternative is the in-situ generation of Cu(I) from the more soluble copper sulfate (B86663) pentahydrate and a reducing agent like sodium ascorbate, which can overcome solubility issues, particularly in syntheses conducted in plate formats. nih.gov

The general mechanism of the Ullmann condensation involves the coordination of the nitrogen nucleophile to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.

Selective C-N Bond-Forming Reactions

Selective C-N bond-forming reactions are crucial when multiple reactive sites are present in a molecule. For di-substituted pyridines, such as analogs of this compound, achieving regioselectivity is a key challenge.

Research has shown that copper-catalyzed amination reactions can be highly selective. For instance, a copper-catalyzed 1,2-diol amination of 2-amino/2-hydroxy-5-halopyridines occurred selectively at the electron-rich C-5 position in excellent yields. rsc.org In the case of 2-bromo-5-iodopyridine, selective amination was also achieved at the C-5 position under the same conditions. rsc.org This selectivity is attributed to the electronic properties of the pyridine ring and the specific catalytic system employed.

In the context of 2,6-disubstituted pyridines, selective functionalization can be achieved by leveraging the differential reactivity of the two positions. For example, a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been developed to synthesize 6-substituted 2-bromopyridine compounds. This allows for functionalization at the C-6 position while retaining the bromine atom at the C-2 position for subsequent transformations. The choice of catalyst, such as a copper(I) source like CuI, and a suitable ligand, for example, 1,2-ethanediamine, is critical for controlling this selectivity.

The development of heterogeneous catalysts, such as nickel single atoms on carbon nitride (Ni1/CN), has also shown promise for selective C-N bond formation. acs.org The selectivity between C-N and C-C coupling can be tuned by the choice of external ligands. Monodentate ligands like pyrrole (B145914) and pyridine strongly favored C-N bond formation. acs.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and selectivity profiles. These reactions are particularly useful for activating less reactive C-F bonds. beilstein-journals.orgnii.ac.jp

A study on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids demonstrated efficient C-F bond activation under mild conditions. beilstein-journals.orgnii.ac.jp The proposed mechanism involves the formation of a nickelacyclopropane intermediate from the interaction of the 2-fluorobenzofuran with a zero-valent nickel species, followed by β-fluorine elimination. beilstein-journals.orgnii.ac.jp This approach allows for orthogonal coupling reactions, where C-F and C-Br bonds can be selectively activated. For instance, using a palladium catalyst, the C-Br bond of 5-bromo-2-fluorobenzofuran (B8782360) was selectively coupled, leaving the C-F bond intact. beilstein-journals.orgnii.ac.jpnih.gov Subsequently, a nickel catalyst could be used to activate the C-F bond for a second coupling reaction. beilstein-journals.orgnii.ac.jpnih.gov

In the context of 2-chloropyridines, a nickel-catalyzed cross-electrophile coupling with alkyl bromides has been developed. nih.gov This method utilizes a rigid bathophenanthroline (B157979) ligand and is conducted at a high concentration in DMF. nih.gov The conditions are orthogonal to Stille coupling and show good functional group compatibility. nih.gov This highlights the potential of nickel catalysis for the selective functionalization of halopyridines like this compound.

The choice of ligand is crucial in directing the outcome of nickel-catalyzed reactions. For instance, in a heterogeneous Ni1/CN system, bidentate ligands like 2,2'-bipyridine (B1663995) derivatives led to highly selective C-C coupling, while monodentate ligands favored C-N bond formation. acs.org

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

Catalytic SystemReaction TypeSubstrate ExampleKey FeaturesReference
CuCl/1-methyl-imidazole/t-BuOLiUllmann C-N CouplingCarbazoles and 2-bromopyridinesLow cost, high yields, suitable for large scale. nih.gov
Copper/1,2-diolSelective C-N Amination2-amino/2-hydroxy-5-halopyridineHigh selectivity at the C-5 position. rsc.org
Ni(cod)₂/PCy₃C-F Bond Activation2-fluorobenzofurans and arylboronic acidsMild conditions, involves nickelacyclopropane intermediate. beilstein-journals.orgnii.ac.jp
Ni/bathophenanthrolineCross-electrophile Coupling2-chloropyridines and alkyl bromidesOrthogonal to Stille coupling, good functional group tolerance. nih.gov

Regioselectivity and Steric/Electronic Effects in Cross-Coupling Reactions

The regioselectivity of cross-coupling reactions on substituted pyridines is governed by a combination of steric and electronic factors. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com The presence of a halogen at these positions makes them excellent sites for cross-coupling reactions.

In di-substituted pyridines, the relative reactivity of the two positions is influenced by the electronic nature of the substituents. For a molecule like this compound, the electron-withdrawing trifluoromethyl group at the 6-position is expected to increase the electrophilicity of the C-2 position, making the C-Br bond more susceptible to oxidative addition in a catalytic cycle.

Studies on the regioselective functionalization of halogenated heterocycles have highlighted the importance of the choice of catalyst and reaction conditions. nih.gov For example, in the Suzuki-Miyaura reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids, the reaction occurred selectively at the C-Br bond on the thiophene (B33073) ring, leaving the bromomethyl group intact. nih.gov

The steric hindrance around the reaction center also plays a significant role. Bulky substituents adjacent to a reactive site can hinder the approach of the catalyst and the coupling partner, potentially leading to lower yields or favoring reaction at a less sterically hindered site. In the case of this compound, the fluoromethyl group is relatively small, suggesting that steric hindrance at the C-2 position might not be a major limiting factor for many cross-coupling reactions.

The interplay between steric and electronic effects can be complex. For instance, while an electron-withdrawing group can activate a nearby C-X bond for nucleophilic attack, it can also influence the stability of intermediates in the catalytic cycle. A comprehensive understanding of these effects is crucial for designing selective and efficient cross-coupling strategies for molecules like this compound.

Reactivity of the Fluoromethyl Group

Nucleophilic Substitution Reactions Involving the Fluoromethyl Moiety

The fluoromethyl group (-CH₂F) is generally less reactive towards nucleophilic substitution than its chloro- or bromomethyl counterparts due to the high strength of the C-F bond. However, under certain conditions, nucleophilic displacement of the fluorine atom can occur. The reactivity is enhanced if the fluoromethyl group is attached to a position that can stabilize a negative charge in the transition state, such as the 2- or 4-position of a pyridine ring. quimicaorganica.org

The mechanism for nucleophilic substitution at a carbon atom attached to a pyridine ring typically follows an addition-elimination pathway, where the nucleophile adds to the ring, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring.

While direct nucleophilic substitution on the fluoromethyl group itself is challenging, reactions involving the pyridine ring can be influenced by its presence. For example, in nucleophilic aromatic substitution reactions on the pyridine ring, the electron-withdrawing nature of the fluoromethyl group at the 6-position would activate the 2-position (where the bromine is) towards nucleophilic attack.

Dearomatization Pathways and Hydrogenation Studies of the Pyridine Ring

The dearomatization of the pyridine ring is a thermodynamically challenging process due to the loss of aromatic stabilization energy. acs.org Consequently, direct hydrogenation or functionalization requires specific strategies to overcome the inherent low reactivity of the heteroaromatic substrate. acs.orgmdpi.com For substituted pyridines like this compound, these transformations typically necessitate activation of the pyridine nucleus to render it more susceptible to nucleophilic attack or reduction. mdpi.comnih.gov

Common activation strategies involve the formation of N-acyl or N-sulfonyl pyridinium (B92312) salts, which significantly increases the electrophilicity of the ring. mdpi.com This activation facilitates nucleophilic addition, often with high regioselectivity at the C-2 or C-4 positions. mdpi.com Another powerful method is the use of transition metal catalysts. For instance, chiral copper hydride complexes have been shown to catalyze the C–C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.org In such processes, a catalytically active Cu-H species adds to a suitable nucleophile precursor, which then attacks the pyridine ring. acs.org

Furthermore, arenophile-mediated dearomatization presents a distinct approach that can introduce heteroatom functionalities directly onto the pyridine ring without prior substrate activation. nih.gov This method can lead to the formation of dihydropyridine (B1217469) cis-diols and epoxides, which are valuable synthetic intermediates. nih.gov While studies focusing specifically on this compound are not extensively detailed in the literature, the established principles of pyridine dearomatization provide a framework for predicting its behavior. The electron-withdrawing nature of the bromo and fluoromethyl substituents would influence the electrophilicity of the pyridine ring and its susceptibility to these dearomatization strategies.

Table 1: Selected Strategies for Pyridine Dearomatization

Strategy Activation Method Key Features Potential Products
Nucleophilic Addition N-Acyl/N-Sulfonyl Pyridinium Salt Formation Increases electrophilicity of the pyridine ring; regioselectivity issues can arise. mdpi.com Dihydropyridines mdpi.com
Copper-Catalyzed Dearomatization In situ formation of a Cu-H catalyst Mild conditions; can be highly enantioselective. acs.org Functionalized Dihydropyridines acs.org
Arenophile-Mediated Dearomatization Photochemical para-cycloaddition No prior activation needed; direct introduction of heteroatoms. nih.gov Dihydropyridine cis-diols, Epoxides nih.gov

| Hydrogenation | Metal Catalysis (e.g., Pd, Rh, Ru), Frustrated Lewis Pairs | Leads to partially or fully saturated piperidines. nih.gov | Piperidines nih.gov |

**3.4. Mechanistic Investigations of Key Transformations

Mechanistic Investigations of Key Transformations

Oxidative Addition Processes in Catalytic Cycles

The carbon-bromine bond in this compound is a key site for reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. A fundamental step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, such as Ni(0) or Pd(0). libretexts.orgnih.gov This process involves the insertion of the metal into the C–Br bond, leading to an increase in the metal's oxidation state by two (e.g., from M(0) to M(II)). libretexts.org

For 2-bromopyridine analogs, this oxidative addition is the initiating step for a wide array of transformations. For example, in nickel-catalyzed cross-coupling reactions, a Ni(0) complex, often stabilized by phosphine or bipyridine ligands, reacts with the bromopyridine. nih.govacs.org The mechanism can proceed through different pathways, including a concerted three-membered transition state or a stepwise radical process, depending on the ligands, the aryl halide's electronic properties, and the halide itself. nih.gov

Radical Pathways and Single Electron Transfer (SET) Reactions

Alternative to two-electron oxidative addition pathways, reactions involving this compound can proceed through radical mechanisms, often initiated by a single electron transfer (SET) event. nih.govnih.gov In these pathways, an electron is transferred from a reductant, which can be a photocatalyst or a low-valent metal complex, to the bromopyridine substrate. nih.govnih.gov

The reduction potential of 2-bromopyridine is reported to be quite negative (between -1.80 V and -2.29 V vs SCE), making direct electron transfer challenging for some catalysts. nih.gov However, processes like proton-coupled electron transfer (PCET) can facilitate the reduction. nih.gov Upon receiving an electron, the 2-bromopyridine forms a radical anion. This species is highly unstable and undergoes rapid fragmentation, cleaving the C–Br bond to generate a pyridyl radical and a bromide anion. nih.gov The rate of this fragmentation is significantly faster for bromo- and iodo-pyridines compared to their chloro-analogs. nih.gov

Once formed, the pyridyl radical is a versatile intermediate that can engage in various subsequent reactions. A common pathway is the addition to olefins in radical hydroarylation reactions. nih.gov The reaction solvent can play a crucial role in directing the reactivity of these typically ambiphilic radicals. nih.gov

Mechanistic studies on nickel-catalyzed cross-couplings have shown that a competition between a concerted oxidative addition and an SET-initiated radical pathway can exist. nih.gov The operative mechanism is influenced by factors such as the electronic properties of the phosphine ligand and the aryl halide. The SET pathway involves the formation of a Ni(I) species and an aryl radical, which then combine. nih.gov This highlights the mechanistic complexity of reactions involving 2-halopyridines, where subtle changes in reaction conditions can favor fundamentally different reaction pathways. nih.gov

Applications of 2 Bromo 6 Fluoromethyl Pyridine in Complex Molecular Synthesis

Utilization as Versatile Building Blocks and Intermediates in Organic Synthesis

2-Bromo-6-(fluoromethyl)pyridine serves as a fundamental building block for the synthesis of a variety of complex organic molecules. The bromine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for numerous transformations, making it a key intermediate in multi-step synthetic sequences. Its utility is particularly evident in the construction of molecules with potential applications in pharmaceuticals and materials science.

The reactivity of the bromine atom allows for its displacement or participation in cross-coupling reactions, introducing a wide array of functional groups. This adaptability makes it a crucial precursor for creating more elaborate molecular structures.

Precursors for the Synthesis of Polysubstituted Pyridine Derivatives

The development of methods for synthesizing polysubstituted pyridines is an active area of research, driven by the prevalence of the pyridine scaffold in bioactive compounds. rsc.org this compound is an excellent starting material for creating such derivatives. The differential reactivity of the bromine atom and the fluoromethyl group, along with the potential for substitution at other positions on the pyridine ring, allows for a stepwise and controlled introduction of various substituents.

For instance, the bromine atom can be readily transformed through cross-coupling reactions, while the fluoromethyl group can be modified or retained to influence the electronic properties and biological activity of the final molecule. This strategic functionalization enables the synthesis of a diverse library of polysubstituted pyridine derivatives with tailored properties.

Construction of Fused Heterocyclic Systems Containing a Pyridine Moiety

Fused heterocyclic systems containing a pyridine ring are of significant interest due to their presence in numerous natural products and pharmacologically active compounds. This compound can be employed as a key precursor in the construction of these complex ring systems.

Role in Ligand Design for Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives can act as a donor atom, enabling their use as ligands in coordination chemistry. nih.gov The design and synthesis of new ligands are crucial for the development of novel metal complexes with specific catalytic, magnetic, or optical properties. georgiasouthern.edu

By modifying the substituents on the pyridine ring, particularly through reactions at the bromine position, chemists can tune the electronic and steric properties of the resulting ligands. This allows for the fine-tuning of the coordination environment around a metal center, influencing the reactivity and stability of the resulting complex. For example, derivatives of 2-bromo-6-alkylaminopyridine have been synthesized for the purpose of creating stabilizing ligands for extended metal atom chains (EMACs), which have potential applications in materials with unique magnetic properties. georgiasouthern.edugeorgiasouthern.edu

Contributions to the Development of Functionalized Materials

The unique properties imparted by the fluorine atom, such as increased thermal stability and hydrophobicity, make fluorinated compounds valuable in materials science. mdpi.com this compound serves as a building block for the synthesis of functionalized materials with tailored characteristics.

The incorporation of the 2-(fluoromethyl)pyridine (B67307) moiety into polymers or other materials can enhance their performance. For instance, the trifluoromethyl group, a related functionality, is known to improve the thermal stability of compounds, making them suitable for high-temperature applications. The versatility of the bromo-substituted pyridine core allows for its integration into a variety of material architectures, contributing to the development of new materials with advanced properties.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Bromo-6-(fluoromethyl)pyridine, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound typically displays signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the fluoromethyl group. The aromatic region shows a characteristic splitting pattern for the three adjacent protons, while the fluoromethyl group's signal appears as a doublet due to coupling with the adjacent fluorine atom.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-37.49d7.8
H-47.74t7.8
H-57.62d7.8
CH₂F5.59d47.6

Note: Chemical shifts can vary slightly depending on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the six carbon atoms. The carbon atom of the fluoromethyl group (CH₂F) is readily identifiable as a doublet due to coupling with the fluorine atom. The signals for the carbon atoms of the pyridine ring appear in the aromatic region of the spectrum.

Carbon Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
C-2142.1s
C-3122.3s
C-4139.7s
C-5127.9s
C-6156.9d16.5
CH₂F83.9d170.3

Note: Chemical shifts can vary slightly depending on the solvent used.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom in the fluoromethyl group. This signal appears as a triplet due to coupling with the two adjacent protons of the methyl group.

Fluorine Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
CH₂F -210.4t47.6

Note: Chemical shifts can vary slightly depending on the solvent and the reference standard used.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a calibration curve using an identical standard. In the context of this compound, qNMR can be employed to monitor the progress of a chemical reaction where it is either a reactant or a product. By integrating the area of a specific signal of the target molecule and comparing it to the integral of a known amount of an internal standard, the exact quantity of this compound in the sample can be calculated. This technique is valuable for determining reaction yields and kinetics with high precision.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by two mass units.

Ion Calculated m/z Observed m/z
[M+H]⁺ (for ⁷⁹Br)189.9764189.9762
[M+H]⁺ (for ⁸¹Br)191.9743191.9740

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of this compound analysis, LC is first used to separate the compound from any impurities, starting materials, or byproducts from the reaction mixture. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation data that helps in structural elucidation.

A key characteristic in the mass spectrum of a brominated compound like this compound is the presence of a distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 Da, which is a clear signature for the presence of a single bromine atom in the molecule nih.gov.

Table 1: Predicted LC-MS Collision Cross Section (CCS) Data for 2-Bromo-6-(trifluoromethyl)pyridine This data is for the analog compound 2-Bromo-6-(trifluoromethyl)pyridine and is used for illustrative purposes.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺225.94738136.8
[M+Na]⁺247.92932150.2
[M-H]⁻223.93282138.7
[M+K]⁺263.90326138.9
[M]⁺224.93955151.2

Source: uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes.

For this compound, an IR spectrum would reveal characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the carbon-bromine bond, the carbon-fluorine bond, and the fluoromethyl group's C-H bonds. While a published spectrum for this specific molecule is not available, the expected absorption regions can be predicted based on established group frequencies for similar structures. libretexts.orgtestbook.com

Studies on related substituted pyridines confirm the vibrational frequencies associated with the heterocyclic ring and its substituents. rsc.orgacs.orgresearchgate.netcore.ac.uk For example, the fundamental vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region researchgate.netresearchgate.net. The C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹, while the stretching of the CH₂ group would appear just below 3000 cm⁻¹ libretexts.org. The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic RingC-H3100 - 3000Stretch
Pyridine RingC=C, C=N1600 - 1450Stretch
Fluoroalkyl GroupC-H (in CH₂F)3000 - 2850Stretch
Fluoroalkyl GroupCH₂~1450Bend (Scissoring)
Alkyl HalideC-F1400 - 1000Stretch
Aryl HalideC-Br1070 - 1030Stretch

Note: These are approximate ranges and can vary based on the molecule's specific electronic and structural environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously confirm the molecular structure, providing exact bond lengths, bond angles, and intermolecular interactions in the solid state.

The process requires growing a high-quality single crystal of the compound, which can be achieved by methods such as the slow evaporation of a solvent acs.org. Once a suitable crystal is obtained, it is mounted on a diffractometer and bombarded with X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision acs.orgmdpi.com.

While this technique would provide conclusive proof of the structure of this compound, a search of publicly available crystallographic databases indicates that its crystal structure has not been reported. However, X-ray studies on other substituted pyridine derivatives have been successfully used to confirm their molecular geometries and study intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com For this compound, a crystal structure would definitively confirm the substitution pattern on the pyridine ring and reveal the conformation of the fluoromethyl group relative to the ring.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Bromo-6-(fluoromethyl)pyridine, DFT calculations can elucidate its fundamental chemical properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on studies of analogous substituted pyridines, such as 2-Bromo-3-hydroxy-6-Methyl Pyridine (B92270). researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.net

The primary conformational flexibility in this compound arises from the rotation of the fluoromethyl group (-CH₂F) around the C-C bond connecting it to the pyridine ring. Computational analysis would reveal the rotational energy barrier and identify the most stable conformer, which is typically a staggered conformation to minimize steric hindrance.

Interactive Table: Predicted Geometrical Parameters for a Substituted Pyridine Analog (2-Bromo-3-hydroxy-6-Methyl Pyridine) using DFT/B3LYP/6-311G(d,p)

Note: This data is for an analogous compound and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.88 Å
Bond LengthC-N (avg)~1.34 Å
Bond LengthC-C (ring avg)~1.39 Å
Bond AngleC-N-C~117°
Bond AngleC-C-Br~122°

The geometry of this compound would be expected to have similar ring parameters, with the C-CH₂F bond length and associated angles being specific to its structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the pyridine ring. The electron-withdrawing nature of the bromine and fluoromethyl groups would lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine.

Interactive Table: Representative FMO Data for a Substituted Pyridine

Note: Values are illustrative based on typical DFT calculations for similar molecules. researchgate.net

Molecular OrbitalEnergy (eV)Description
HOMO-6.8 eVRepresents electron-donating capability.
LUMO-1.4 eVRepresents electron-accepting capability.
HOMO-LUMO Gap5.4 eVIndicates chemical reactivity and stability.

These values suggest the molecule is relatively stable, but the LUMO's accessibility makes it susceptible to nucleophilic attack.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net The map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the ESP map would show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The hydrogen atoms of the pyridine ring and the fluoromethyl group would exhibit positive potential. The area around the bromine atom would be complex, showing both negative potential (lone pairs) and positive potential (the σ-hole), making it a site for various interactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.orgnih.gov This involves identifying transition states, intermediates, and calculating the activation energies for each step. For this compound, computational studies could explore mechanisms of nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile.

For instance, a computational study could model the reaction pathway of this compound with an amine. acs.org The calculations would determine the energy barrier for the formation of the Meisenheimer complex (the intermediate) and the subsequent departure of the bromide ion. This provides insights into reaction kinetics and helps predict the feasibility of a proposed synthetic route. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Investigations for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. mdpi.com These models are widely used in drug discovery and materials science. nih.govnih.govacs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which aids in the characterization and identification of molecules. For this compound, theoretical calculations can simulate its ¹H NMR, ¹³C NMR, and infrared (IR) spectra.

NMR Spectroscopy: Theoretical chemical shifts can be calculated and correlated with experimental data to confirm the structure. The calculations would predict distinct signals for the protons and carbons of the pyridine ring and the fluoromethyl group.

IR Spectroscopy: Vibrational frequency calculations can predict the positions and intensities of IR absorption bands. researchgate.net Key predicted vibrations for this compound would include C-H stretching, C=N and C=C ring stretching, C-F stretching, and C-Br stretching modes. Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational bands.

Interactive Table: Illustrative Predicted Vibrational Frequencies

Note: These are representative values for a substituted pyridine.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3050-3150Stretching of C-H bonds on the pyridine ring.
C=C/C=N Stretch1400-1600Ring stretching vibrations.
C-F Stretch1000-1100Stretching of the carbon-fluorine bond.
C-Br Stretch500-650Stretching of the carbon-bromine bond.

Conclusion and Future Perspectives

Emerging Trends in Halogenated Pyridine (B92270) Synthesis and Functionalization

The synthesis and functionalization of halogenated pyridines are undergoing a significant transformation, moving beyond classical methods towards more efficient, selective, and sustainable approaches. These emerging trends are highly relevant for the future manipulation of 2-Bromo-6-(fluoromethyl)pyridine.

A prominent trend is the rise of photoredox catalysis , which utilizes visible light to generate radical intermediates under mild conditions. nih.gov This approach enables a wide range of transformations that are often difficult to achieve with traditional methods. For this compound, photoredox catalysis could open new avenues for C-H functionalization or for the coupling of the pyridine ring with various partners. nih.govacs.org

Another key area of development is C-H functionalization , which allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical approach to creating complex molecules. nih.govrsc.org While the functionalization of pyridines has historically been challenging due to their electron-deficient nature, recent advances have enabled more regioselective reactions. nih.govrsc.org Of particular interest is the development of methods for meta-selective C-H functionalization, which could allow for the modification of the C4 position of the pyridine ring in this compound. nih.gov

Furthermore, novel catalytic systems, including those based on transition metals and even metal-free approaches, are continuously being developed for the functionalization of pyridines. researchgate.netresearcher.life These methods offer greater control over selectivity and are often more tolerant of various functional groups. researchgate.net The development of designed phosphine (B1218219) reagents for the selective halogenation of pyridines also presents an interesting strategy that could be adapted for this compound. nih.gov

Emerging Trend Description Potential Relevance for this compound
Photoredox CatalysisUtilizes visible light to initiate radical reactions under mild conditions. nih.govEnables novel C-C and C-heteroatom bond formations at various positions on the pyridine ring.
C-H FunctionalizationDirect conversion of C-H bonds to C-C or C-heteroatom bonds. nih.govAllows for the introduction of new functional groups without pre-functionalization, enhancing molecular diversity.
meta-Selective FunctionalizationDirecting functionalization to the C4 position of the pyridine ring. nih.govOffers a route to previously inaccessible derivatives of this compound.
Novel Catalytic SystemsDevelopment of new transition metal and metal-free catalysts. researchgate.netresearcher.lifeProvides more efficient and selective methods for cross-coupling and other transformations.

Exploration of Unexplored Reactivity and Transformations for this compound

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing pyridine nitrogen, the reactive bromo substituent, and the fluoromethyl group. While standard cross-coupling reactions at the bromine-bearing carbon are expected, a vast landscape of its reactivity remains to be explored.

The bromine atom at the 2-position is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles. While these are standard transformations for bromopyridines, the influence of the 6-(fluoromethyl) group on reaction efficiency and selectivity for this specific substrate warrants investigation.

The potential for halogen-dance reactions , where the bromine atom migrates to a different position on the pyridine ring under the influence of a strong base, is an intriguing possibility that could lead to novel isomers. researchgate.net The electronic nature of the fluoromethyl group could influence the direction and feasibility of such rearrangements.

Furthermore, the fluoromethyl group itself presents opportunities for unique transformations. While generally more stable than a chloromethyl or bromomethyl group, its reactivity under specific conditions could be exploited. For instance, selective activation of the C-F bond or C-H bonds within the fluoromethyl group could lead to novel functionalization patterns.

Potential Reaction Type Description Possible Outcome for this compound
Cross-Coupling ReactionsPalladium- or copper-catalyzed reactions to form new bonds.Introduction of aryl, alkyl, alkynyl, and amino groups at the C2 position.
Halogen-Dance ReactionBase-catalyzed migration of the bromine atom. researchgate.netFormation of isomeric bromo-(fluoromethyl)pyridines.
C-H Activation of the Pyridine RingDirect functionalization of the C3, C4, or C5 positions. nih.govAccess to a wider range of substituted derivatives.
Functionalization of the Fluromethyl GroupSelective activation of C-F or C-H bonds.Introduction of new functionalities at the 6-position side chain.

Potential for Novel Applications in Diverse Scientific Fields

The structural motifs present in this compound suggest significant potential for its application in various fields, most notably in medicinal chemistry and agrochemicals.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govresearchgate.netnih.gov The fluoromethyl group in this compound can act as a bioisostere for a hydroxyl or methyl group, potentially improving the pharmacological profile of a lead compound. The pyridine core is a common feature in many approved drugs, and the bromo substituent provides a convenient point for diversification to build libraries of potential drug candidates. rsc.orgnih.gov

In the field of agrochemicals , halogenated pyridines are key components of many successful herbicides, fungicides, and insecticides. researchgate.netnih.govchempanda.comresearchgate.net The unique combination of a bromo and a fluoromethyl substituent on a pyridine ring could lead to the discovery of new active ingredients with novel modes of action or improved properties. The introduction of fluorine can significantly impact the biological activity of agrochemicals. nih.gov

Beyond these established areas, this compound could find use in materials science . Pyridine-based ligands are widely used in the synthesis of metal complexes with interesting photophysical or catalytic properties. The specific substitution pattern of this compound could lead to materials with unique electronic or coordination properties.

Scientific Field Potential Application Rationale
Medicinal ChemistryScaffold for the development of new drugs.Fluorine can enhance metabolic stability and binding affinity. The bromo group allows for easy diversification. nih.govresearchgate.net
AgrochemicalsBuilding block for new pesticides.Halogenated pyridines are prevalent in active agrochemical ingredients. nih.govchempanda.com
Materials ScienceLigand for the synthesis of functional materials.Pyridine derivatives are used to create metal complexes with specific catalytic or photophysical properties.
Chemical BiologyAs a chemical probe to study biological systems.The unique structure could be used to design specific inhibitors or labeling agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(fluoromethyl)pyridine?

Methodological Answer: The synthesis typically involves bromination of a fluoromethyl-substituted pyridine precursor. For example, 2-amino-6-methylpyridine can be fluorinated using a reagent like DAST (diethylaminosulfur trifluoride) to introduce the fluoromethyl group, followed by bromination with N-bromosuccinimide (NBS) under radical initiation . Reaction conditions such as anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields can be optimized by adjusting stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; the fluoromethyl group shows distinct splitting patterns (e.g., ¹H NMR: δ 4.5–5.5 ppm for -CH₂F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₅BrFN⁺, m/z 203.96) .
  • X-ray Crystallography : Resolves steric effects of the fluoromethyl and bromine groups on the pyridine ring .

Q. How can researchers purify this compound effectively?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to moderate solubility differences .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O at 80°C produces biaryl derivatives. The fluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency . Key variables:

VariableOptimal ConditionImpact on Yield
CatalystPd(dba)₂/XPhos>85%
SolventToluene/EtOH78%
BaseK₂CO₃92%

Q. What computational methods elucidate the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding to antiviral targets (e.g., HIV protease) by simulating interactions between the fluoromethyl group and hydrophobic enzyme pockets .
  • DFT Calculations : Analyze electronic effects; the fluoromethyl group lowers LUMO energy, enhancing electrophilicity for nucleophilic attack .

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) alter reactivity?

Methodological Answer: A comparative study using analogues reveals:

SubstituentReactivity in SNArLogPBioavailability
-CH₂FModerate1.8High
-CF₃High2.3Moderate
-CH₂CH₂FLow1.5High

The fluoromethyl group balances lipophilicity and metabolic stability, making it preferable in drug design .

Q. How should researchers resolve contradictory data in catalytic applications?

Methodological Answer: Discrepancies in cross-coupling yields often stem from:

  • Catalyst Deactivation : Trace moisture or oxygen reduces Pd(0) efficiency. Use rigorous degassing and anhydrous conditions .
  • Steric Hindrance : Bulky substituents near the bromine atom slow transmetallation. Introduce electron-deficient phosphine ligands (e.g., SPhos) to mitigate this .

Q. What role does the fluoromethyl group play in enhancing ligand design for metal catalysts?

Methodological Answer: The fluoromethyl group in bidentate ligands (e.g., pyridine-phosphine hybrids) improves metal coordination via:

  • Electron-Withdrawing Effects : Stabilize metal centers in high oxidation states (e.g., Ni²⁺ in ethylene oligomerization) .
  • Steric Tuning : Adjusts bite angle for selective C–C bond formation in asymmetric catalysis .

Specialized Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for fluorinated pyridine derivatives?

Methodological Answer:

  • Step 1 : Synthesize derivatives with varying halogen (Br, Cl) and fluorinated groups (-CH₂F, -CF₃).
  • Step 2 : Test in vitro against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with IC₅₀ values .
  • Step 3 : Use QSAR models to predict bioactivity based on Hammett σ constants and LogP .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., di-bromination) via precise temperature control .
  • Microwave Assistance : Accelerates fluorination steps (e.g., 30 minutes vs. 12 hours conventional) with >90% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.